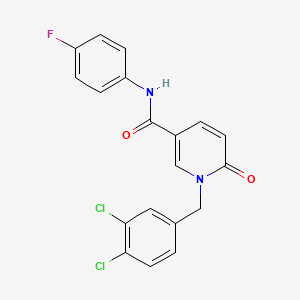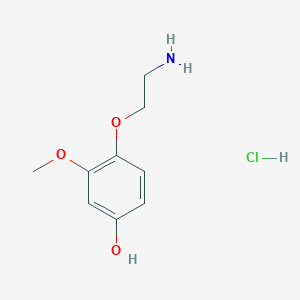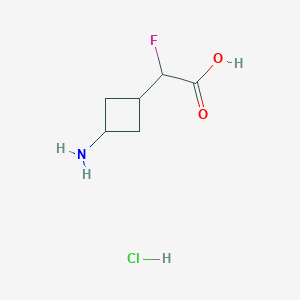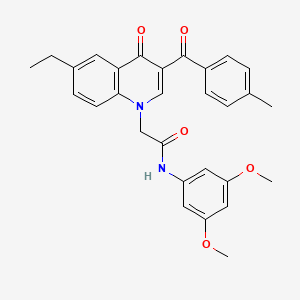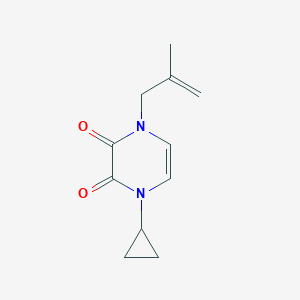![molecular formula C13H15NO2S B2966836 (1R,5S)-8-(phenylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797892-75-1](/img/structure/B2966836.png)
(1R,5S)-8-(phenylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,5S)-8-(phenylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a chemical compound that belongs to the class of bicyclic compounds. This compound has gained significant attention in the scientific community due to its potential pharmacological applications. In 2.1]oct-2-ene.
Scientific Research Applications
Gold-Catalyzed Synthesis of 8-Oxabicyclo[3.2.1]octanes
Gold(I)-catalyzed reactions have gained prominence due to their efficiency and selectivity. Researchers have developed an efficient method to prepare enantiomerically pure 8-oxabicyclo[3.2.1]octanes using gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enynes bearing propargylic carboxylates . These compounds serve as valuable building blocks for further synthetic transformations.
Interrupted Nazarov Cyclization
The resultant 8-oxabicyclo[3.2.1]octanes can undergo interrupted Nazarov cyclization to afford diastereomerically pure 11-oxatricyclo[5.3.1.0]undecanes . This transformation opens up possibilities for constructing complex polycyclic structures with potential biological activity.
Synthesis of 9-Oxabicyclo[3.3.1]nona-2,6-dienes
In a sustainable and straightforward approach, researchers have used a simple Au(I) catalytic system to synthesize 8-oxabicyclo[3.2.1]oct-2-enes and 9-oxabicyclo[3.3.1]nona-2,6-dienes from enynols via oxonium/Prins-type cyclization . These compounds have applications in organic synthesis and may find use in designing new materials.
Bicyclic Ring Systems
8-(Benzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene belongs to a bicyclic ring system. Similar compounds, such as bicyclo[3.2.2]nonan-3-one and 1-methylbicyclo[3.2.1]octan-3-one, have been prepared by related routes . These ring systems are intriguing for their conformational properties and potential reactivity.
properties
IUPAC Name |
8-(benzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c15-17(16,13-7-2-1-3-8-13)14-11-5-4-6-12(14)10-9-11/h1-5,7-8,11-12H,6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHMKAAHDZUTMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2966753.png)


![1-[[4-(Trifluoromethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B2966761.png)
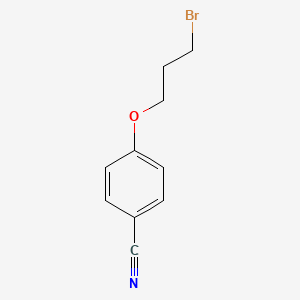
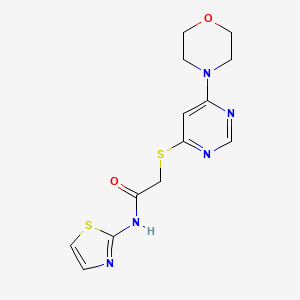
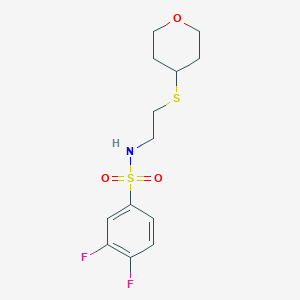
![[1-(N-Hydroxy-carbamimidoyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B2966768.png)
